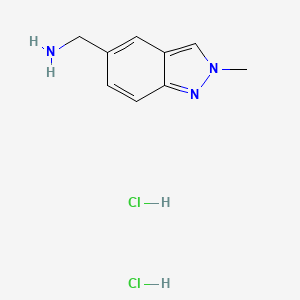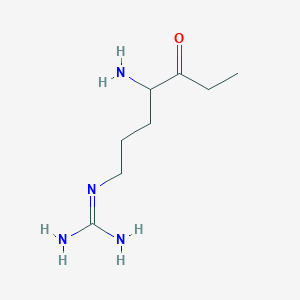
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Ethanamine Moiety: The ethanamine moiety can be synthesized through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiazole ring or the phenyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiazole ring or the ethanamine moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole ring or the phenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfoxides and sulfones.
Reduction: Reduced derivatives such as thiazolidines and amines.
Substitution: Substituted derivatives with various functional groups such as halides, alkyl groups, and aryl groups.
Wissenschaftliche Forschungsanwendungen
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine: The free base form of the compound without the dihydrochloride salt.
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine monohydrochloride: A similar compound with only one hydrochloride salt.
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine sulfate: A similar compound with a sulfate salt instead of hydrochloride.
Uniqueness
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C11H14Cl2N2S |
|---|---|
Molekulargewicht |
277.2 g/mol |
IUPAC-Name |
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2S.2ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;;/h1-7,10H,8,12H2;2*1H/t10-;;/m1../s1 |
InChI-Schlüssel |
COCRUNVQUMOGMO-YQFADDPSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C2=NC=CS2)N.Cl.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrochloride](/img/structure/B13452546.png)

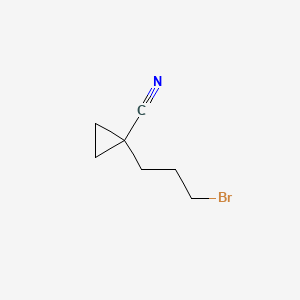
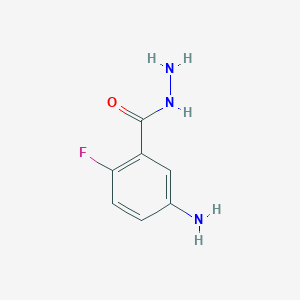
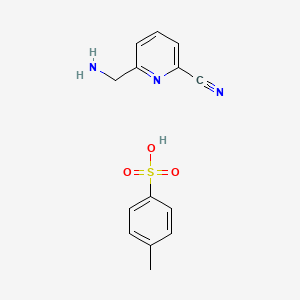
![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)


